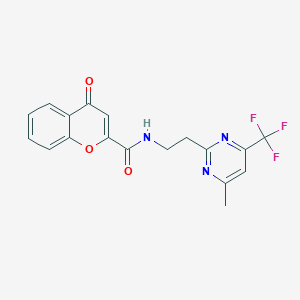
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of this compound is currently unknown. Pyrimidine derivatives are known to interact with their targets in various ways, often by binding to an active site and modulating the target’s activity
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. Pyrimidine derivatives are involved in a wide range of biological processes, including DNA synthesis and signal transduction . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a decrease in disease symptoms
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Interactions with other molecules could either enhance or inhibit the compound’s action .
Biologische Aktivität
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene core, which is known for its diverse biological properties. The presence of a pyrimidine ring substituted with a trifluoromethyl group enhances its pharmacological profile. The molecular formula is C16H16F3N3O3, with a molecular weight of approximately 379 Da.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, particularly those associated with the NF-kB signaling pathway, thereby reducing inflammation and oxidative stress.
- Receptor Binding : The compound can bind to specific receptors in the central nervous system, potentially exerting neuroprotective effects.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. They may modulate the activity of inflammatory mediators and cytokines, leading to reduced inflammation .
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, potentially through the inhibition of excitotoxic pathways and modulation of neurotransmitter systems. This suggests a role in treating neurodegenerative diseases.
3. Anticancer Potential
Studies on related chromene derivatives have demonstrated anticancer activities against various human tumor cell lines. For instance, derivatives have been tested for their cytotoxic effects on cancer cells, showing IC50 values indicative of significant antiproliferative activity . The structure-activity relationship (SAR) studies indicate that modifications to the chromene core can enhance potency against specific cancer types .
Research Findings and Case Studies
A summary of key findings from recent studies is presented in the table below:
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-10-8-15(18(19,20)21)24-16(23-10)6-7-22-17(26)14-9-12(25)11-4-2-3-5-13(11)27-14/h2-5,8-9H,6-7H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUUGXQUHWUWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














